n-Nitrosomorpholine-d8

LC-MS/MS Isotope Dilution Nitrosamine Analysis

N-Nitrosomorpholine-d8 is a fully deuterated isotopologue of the cyclic nitrosamine N-nitrosomorpholine (NMOR), with all eight hydrogen atoms on the morpholine ring replaced by deuterium. This stable isotope-labeled internal standard (SIL-IS) is purpose-built for quantitative LC-MS/MS and GC-MS analysis, offering a mass shift of +8 Da relative to the native analyte.

Molecular Formula C4H8N2O2
Molecular Weight 124.17 g/mol
CAS No. 1219805-76-1
Cat. No. B577390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Nitrosomorpholine-d8
CAS1219805-76-1
SynonymsN-NITROSOMORPHOLINE-D8
Molecular FormulaC4H8N2O2
Molecular Weight124.17 g/mol
Structural Identifiers
InChIInChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2
InChIKeyZKXDGKXYMTYWTB-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-Nitrosomorpholine-d8 (CAS 1219805-76-1): Verified Differentiation for Trace Nitrosamine Analysis


N-Nitrosomorpholine-d8 is a fully deuterated isotopologue of the cyclic nitrosamine N-nitrosomorpholine (NMOR), with all eight hydrogen atoms on the morpholine ring replaced by deuterium [1]. This stable isotope-labeled internal standard (SIL-IS) is purpose-built for quantitative LC-MS/MS and GC-MS analysis, offering a mass shift of +8 Da relative to the native analyte . Its primary role is to correct for matrix effects, extraction inefficiencies, and ionization variability in the trace-level quantification of NMOR—a potent animal carcinogen and genotoxic impurity under strict regulatory scrutiny [2].

Why Unlabeled N-Nitrosomorpholine or Other Deuterated Standards Cannot Replace N-Nitrosomorpholine-d8


Generic substitution with unlabeled NMOR fails to meet regulatory guidance (e.g., FDA, EMA, USP) for trace nitrosamine analysis, which mandates isotope-dilution mass spectrometry using a stable isotope-labeled analog for accurate quantification . Substituting with other deuterated nitrosamines (e.g., NDMA-d6, NDEA-d10) introduces matrix-specific recovery bias and fails to correct for analyte-specific ion suppression/enhancement, as physicochemical behavior during sample preparation and ionization differs between analytes [1]. Using a non-deuterated structural analog as an internal standard is explicitly discouraged because it cannot compensate for extraction recovery variations or matrix effects in LC-MS/MS [2].

Quantitative Evidence Guide for N-Nitrosomorpholine-d8 Selection


Mass Shift Differentiation: N-Nitrosomorpholine-d8 (+8 Da) vs. Native NMOR

N-Nitrosomorpholine-d8 provides a +8 Da mass shift relative to native N-nitrosomorpholine (NMOR), enabling unambiguous chromatographic separation and selective MRM detection in complex matrices [1]. In contrast, non-deuterated NMOR cannot be distinguished from the target analyte, rendering accurate quantification impossible when present as an impurity in the sample matrix [2]. The eight-deuterium substitution (d8) offers a larger mass differential than the commonly available d4 analog (4 Da), reducing potential spectral overlap in high-resolution mass spectrometry and providing greater confidence in peak assignment .

LC-MS/MS Isotope Dilution Nitrosamine Analysis

Isotopic Purity: N-Nitrosomorpholine-d8 (98 atom % D) vs. Generic Deuterated Standards

N-Nitrosomorpholine-d8 is supplied with a certified isotopic purity of 98 atom % D, ensuring that ≥98% of the molecules contain the full complement of eight deuterium atoms [1]. This high isotopic enrichment minimizes the presence of partially deuterated species (e.g., d7, d6, d5) that would otherwise contribute to background noise and reduce quantitative accuracy in isotope dilution mass spectrometry . In comparison, some generic or lower-grade deuterated standards may exhibit isotopic purities as low as 95 atom % D, leading to higher levels of unlabeled or partially labeled impurities that co-elute with the target analyte and inflate measured concentrations .

Isotopic Enrichment Method Validation Nitrosamine Impurities

Regulatory Acceptability: N-Nitrosomorpholine-d8 Compliant vs. Non-Validated Internal Standards

N-Nitrosomorpholine-d8 is supplied as a fully characterized reference material compliant with USP, EMA, JP, and BP regulatory guidelines, and is explicitly designated for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for nitrosamine impurity quantification [1]. This regulatory acceptance is contingent upon the compound's demonstrated suitability for method validation (AMV) and quality control (QC) in pharmaceutical manufacturing [2]. In contrast, non-certified internal standards or those lacking full characterization data may be rejected by regulatory agencies during ANDA/NDA review, necessitating costly method revalidation [3].

ANDA/NDA Submissions Nitrosamine Impurities FDA/EMA Compliance

Validated Application Scenarios for N-Nitrosomorpholine-d8


Pharmaceutical Impurity Quantification in ANDA/NDA Submissions

N-Nitrosomorpholine-d8 is the preferred internal standard for LC-MS/MS quantification of NMOR as a genotoxic impurity in drug substances and products, particularly Molsidomine and telmisartan formulations [1]. Its use is mandated for method validation (AMV) and quality control (QC) during commercial production to ensure compliance with FDA and EMA acceptable intake limits of 26.5-127 ng/day [2]. The high isotopic purity (98 atom % D) ensures accurate quantification at trace levels without interference from the native analyte present as an impurity in the sample matrix [3].

Environmental Monitoring of Nitrosamine Contaminants in Water and Wastewater

N-Nitrosomorpholine-d8 is extensively used as an internal standard for quantifying NMOR and related nitrosamines in environmental water samples by LC-MS/MS and GC-MS [1]. The +8 Da mass shift provides unambiguous identification and quantification even in complex matrices like wastewater influent and effluent, where high levels of organic matter can cause significant matrix effects [2]. The compound's stability at room temperature during shipping and storage facilitates its use in field studies and routine environmental monitoring programs [3].

Toxicology and Metabolism Studies of N-Nitrosomorpholine

As a stable isotope-labeled tracer, N-Nitrosomorpholine-d8 is employed in toxicology and pharmacokinetic studies to track the metabolism, biotransformation, and carcinogenic potential of NMOR in biological systems without interference from endogenous compounds [1]. Its deuterium labeling allows researchers to distinguish exogenously administered NMOR from endogenous or dietary sources, enabling precise quantification of metabolic flux and identification of DNA adducts [2]. The compound's handling as a potential carcinogen requires strict safety protocols [3].

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